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molecular formula C5H7ClN4 B033230 6-Chloro-2-methylpyrimidine-4,5-diamine CAS No. 933-80-2

6-Chloro-2-methylpyrimidine-4,5-diamine

Cat. No. B033230
M. Wt: 158.59 g/mol
InChI Key: SGPFPRGCGZLZPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08772480B2

Procedure details

2-Methyl-4,6-dichloro-5-aminopyrimidine (Aldrich, 1.05 g) and ammonium hydroxide (3.0 mL, J. T. Baker, Phillipsburg, N.J., 28.0%-30.0%) were placed in a microwave vial. The vial was sealed and heated in a CEM microwave reactor (CEM Corporation, Matthews, N.C.) at 120° C. and 40 Watts for 25 minutes. The reaction was cooled to room temperature. This procedure was repeated a total of nine times using the following amounts of 2-methyl-4,6-dichloro-5-aminopyrimidine under the same reaction conditions:
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6]([Cl:8])[C:5]([NH2:9])=[C:4](Cl)[N:3]=1.[OH-].[NH4+:12]>>[Cl:8][C:6]1[N:7]=[C:2]([CH3:1])[N:3]=[C:4]([NH2:12])[C:5]=1[NH2:9] |f:1.2|

Inputs

Step One
Name
Quantity
1.05 g
Type
reactant
Smiles
CC1=NC(=C(C(=N1)Cl)N)Cl
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC(=C(C(=N1)Cl)N)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial was sealed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
under the same reaction conditions

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
Smiles
ClC1=C(C(=NC(=N1)C)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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